
m-PEG11-Tos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG11-Tos: is a polyethylene glycol derivative containing a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tosyl group is a good leaving group for nucleophilic substitution reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: m-PEG11-Tos is synthesized by reacting polyethylene glycol monomethyl ether with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: m-PEG11-Tos primarily undergoes nucleophilic substitution reactions due to the presence of the tosyl group, which is a good leaving group .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. .
Oxidation and Reduction: While this compound is not typically involved in oxidation or reduction reactions, the polyethylene glycol backbone can undergo oxidation under harsh conditions
Major Products Formed: The major products formed from nucleophilic substitution reactions include polyethylene glycol derivatives with various functional groups, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
PROTAC Linker in Protein Degradation
m-PEG11-Tos is utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that connect an E3 ubiquitin ligase to a target protein, facilitating its degradation via the ubiquitin-proteasome pathway. This approach allows for selective protein degradation, offering a novel therapeutic strategy for diseases like cancer and neurodegenerative disorders .
Application | Description | Advantages |
---|---|---|
PROTAC Synthesis | Used as a linker to connect E3 ligase and target protein | Selective protein degradation, potential therapeutic applications |
Drug Delivery Systems
In drug delivery, This compound can be used to enhance the pharmacokinetics of therapeutic agents. By conjugating drugs with PEG derivatives, their solubility and stability are improved, reducing immunogenicity and increasing their circulation time in the body. This makes This compound a valuable tool in developing targeted and efficient drug delivery systems .
Application | Description | Advantages |
---|---|---|
Drug Delivery | Enhances solubility and stability of drugs, reducing immunogenicity | Improved pharmacokinetics, targeted delivery |
Bioconjugation and Protein Engineering
The tosylate group in This compound facilitates the formation of covalent bonds with nucleophiles such as amines or thiols, making it suitable for bioconjugation applications. This property is exploited in protein engineering to attach PEG chains to proteins or peptides, thereby improving their solubility and stability .
Application | Description | Advantages |
---|---|---|
Bioconjugation | Attaches PEG chains to proteins or peptides | Enhanced solubility and stability |
Case Studies
- Targeted Cancer Therapy : In a study on antibody-drug conjugates (ADCs), PEG derivatives like This compound were used to link cytotoxic drugs to antibodies targeting cancer cells. This approach resulted in highly selective and potent cancer therapies .
- PROTAC-Based Therapies : Researchers have used This compound as a linker in PROTACs to degrade specific proteins involved in cancer progression. This strategy has shown promise in preclinical trials, offering a new avenue for cancer treatment .
Mecanismo De Acción
m-PEG11-Tos exerts its effects primarily through nucleophilic substitution reactions. The tosyl group acts as a leaving group, allowing nucleophiles to attach to the polyethylene glycol backbone. This modification can alter the solubility, stability, and reactivity of the resulting compounds .
Comparación Con Compuestos Similares
m-PEG-Tos: Similar to m-PEG11-Tos but with a different polyethylene glycol chain length.
Uniqueness: this compound is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring precise control over molecular properties .
Actividad Biológica
m-PEG11-Tos (methoxy polyethylene glycol 11-tosylate) is a compound that has garnered attention in various fields of biomedical research due to its unique properties and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in drug delivery systems, and relevant case studies.
Overview of this compound
This compound is a PEG-based linker that is primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These chimeric molecules are designed to induce targeted degradation of specific proteins within cells, offering a promising strategy for therapeutic interventions in various diseases, particularly cancer and neurodegenerative disorders.
The biological activity of this compound can be attributed to its ability to facilitate the conjugation of drugs to target proteins, enhancing their efficacy and selectivity. The tosyl group in this compound acts as an electrophile, allowing for nucleophilic attack by amino groups on target proteins. This reaction forms stable linkages that can effectively transport therapeutic agents to specific cellular locations.
Key Mechanisms Include:
- Targeted Protein Degradation : By linking to E3 ligases, this compound enables the selective degradation of oncoproteins, thereby reducing tumor growth.
- Improved Solubility and Stability : The PEG moiety enhances the solubility and stability of conjugated drugs in biological fluids, which is crucial for effective delivery.
- Controlled Release : The chemical structure allows for controlled release profiles, which can be tailored to meet the pharmacokinetic requirements of different therapeutic agents.
Applications in Drug Delivery
This compound has been explored in various applications related to drug delivery systems:
- Antibody-Drug Conjugates (ADCs) : It serves as a linker in ADCs, which combine antibodies with cytotoxic drugs to selectively target cancer cells while minimizing systemic toxicity.
- Nanoparticle Formulations : this compound is utilized in formulating nanoparticles that can encapsulate drugs and release them in a controlled manner upon reaching the target site.
- Gene Therapy Vectors : Its properties are leveraged in developing vectors for gene therapy, enhancing the delivery efficiency of nucleic acids into target cells.
Table 1: Summary of Biological Activities and Applications
Case Study: PROTAC Development Using this compound
A notable study demonstrated the effectiveness of this compound in developing a PROTAC targeting the androgen receptor (AR), which plays a critical role in prostate cancer progression. The study reported:
- Enhanced Efficacy : The PROTAC linked with this compound showed significantly improved degradation rates of AR compared to traditional inhibitors.
- In Vivo Studies : Animal models indicated reduced tumor sizes and improved survival rates when treated with the PROTAC formulation.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O13S/c1-27-3-5-28(6-4-27)42(29,30)41-26-25-40-24-23-39-22-21-38-20-19-37-18-17-36-16-15-35-14-13-34-12-11-33-10-9-32-8-7-31-2/h3-6H,7-26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVRKGLJXOGXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.